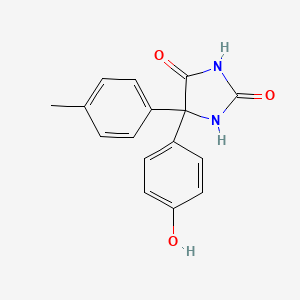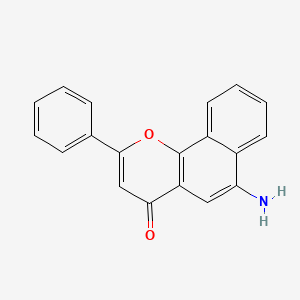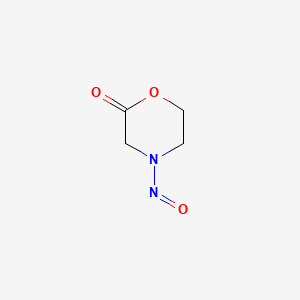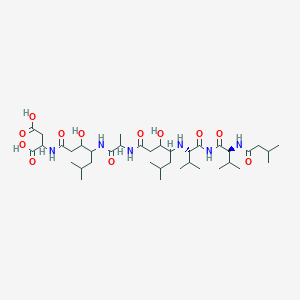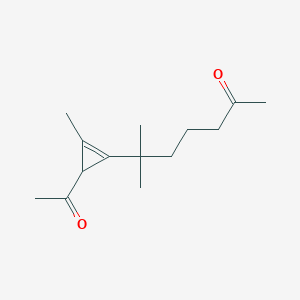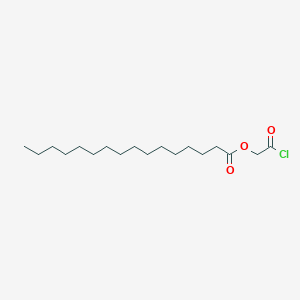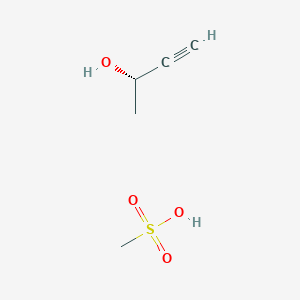
Methanesulfonic acid--(2S)-but-3-yn-2-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–(2S)-but-3-yn-2-ol (1/1) is a compound that combines methanesulfonic acid and (2S)-but-3-yn-2-ol in a 1:1 ratio. Methanesulfonic acid is a strong organic acid with the formula CH₄O₃S, known for its role in various chemical reactions and industrial applications. (2S)-but-3-yn-2-ol is an alcohol with a triple bond, adding unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–(2S)-but-3-yn-2-ol typically involves the reaction of methanesulfonic acid with (2S)-but-3-yn-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid–(2S)-but-3-yn-2-ol may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–(2S)-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (2S)-but-3-yn-2-ol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in (2S)-but-3-yn-2-ol can be reduced to form alkenes or alkanes.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–(2S)-but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–(2S)-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The methanesulfonic acid group can act as a strong acid, donating protons and facilitating various chemical reactions. The (2S)-but-3-yn-2-ol component can participate in reactions involving its alcohol and triple bond functionalities, leading to diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: A strong organic acid with similar acidic properties.
(2S)-but-3-yn-2-ol: An alcohol with a triple bond, similar in structure but without the methanesulfonic acid component.
Uniqueness
Methanesulfonic acid–(2S)-but-3-yn-2-ol is unique due to the combination of a strong acid and an alcohol with a triple bond, providing a versatile compound with diverse reactivity and applications.
Propiedades
Número CAS |
73647-37-7 |
|---|---|
Fórmula molecular |
C5H10O4S |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
(2S)-but-3-yn-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-3-4(2)5;1-5(2,3)4/h1,4-5H,2H3;1H3,(H,2,3,4)/t4-;/m0./s1 |
Clave InChI |
JJWWLCYTKAXPMA-WCCKRBBISA-N |
SMILES isomérico |
C[C@@H](C#C)O.CS(=O)(=O)O |
SMILES canónico |
CC(C#C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



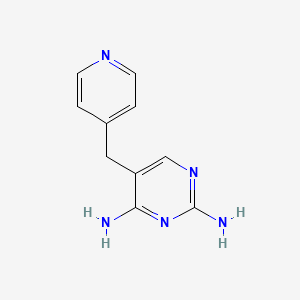
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
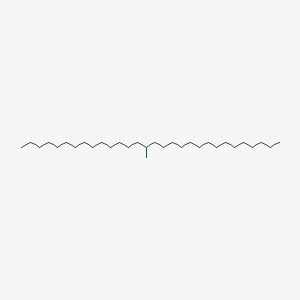
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
